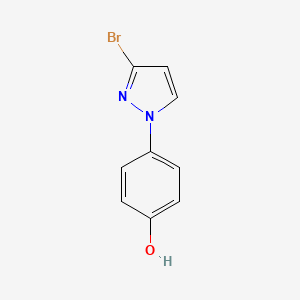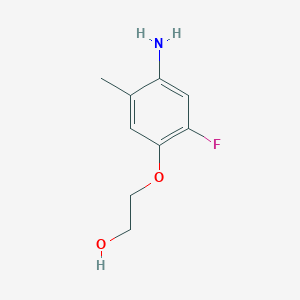
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonamido group, and an isobutylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the methylsulfonamido and isobutylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-Dichlorophenyl)-2-methylbenzamide
- 1,3-Bis(3,4-dichlorophenyl)thiourea
Uniqueness
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methylsulfonamido and isobutylacetamide groups contribute to its solubility and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C13H17Cl2N2O3S- |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1,3-dichloro-5-[[[2-(2-methylpropylamino)-2-oxoethyl]-sulfinatoamino]methyl]benzene |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)6-16-13(18)8-17(21(19)20)7-10-3-11(14)5-12(15)4-10/h3-5,9H,6-8H2,1-2H3,(H,16,18)(H,19,20)/p-1 |
Clé InChI |
JEYJGBVJXWCKLN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CNC(=O)CN(CC1=CC(=CC(=C1)Cl)Cl)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

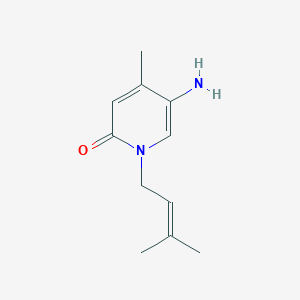

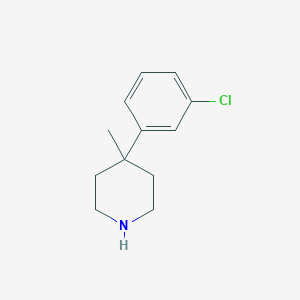
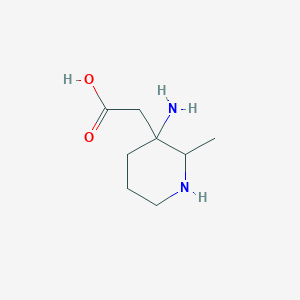

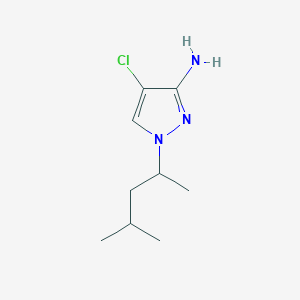
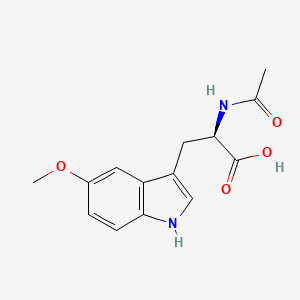
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)

